Product packaging for Cyclopropyl 4-thiomethylphenyl ketone(Cat. No.:CAS No. 99522-32-4)

Cyclopropyl 4-thiomethylphenyl ketone

Cat. No.: B1338291
CAS No.: 99522-32-4
M. Wt: 192.28 g/mol
InChI Key: BQBFVDZHFJWWEN-UHFFFAOYSA-N
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Description

Significance of Cyclopropyl (B3062369) Moieties in Organic Chemistry and Chemical Biology

The cyclopropyl group, a three-membered carbocyclic ring, is far more than a simple cycloalkane. Its inherent ring strain and unique electronic properties bestow upon it a range of characteristics that are highly valued in the design of complex organic molecules and biologically active compounds. The C-C bonds within the cyclopropane (B1198618) ring possess a higher degree of p-character than typical alkanes, leading to shorter and stronger C-H bonds. scientificupdate.comacs.orgnih.gov This structural feature often imparts enhanced metabolic stability to parent molecules by making them less susceptible to oxidative metabolism by enzymes such as cytochrome P450. hyphadiscovery.com

In medicinal chemistry, the cyclopropyl ring is frequently employed as a versatile structural element. acs.orgnih.gov It can act as a rigid linker, conformationally constraining a molecule to favor a specific bioactive conformation, which can lead to increased potency and selectivity for its biological target. acs.orgnbinno.com The compact nature of the cyclopropyl group also allows it to serve as an isosteric replacement for other functionalities, such as vinyl groups or gem-dimethyl groups, while offering a different steric and electronic profile. scientificupdate.com The incorporation of cyclopropyl rings has been shown to address multiple challenges in drug discovery, including enhancing potency, reducing off-target effects, and improving metabolic stability. acs.orgnih.gov

Role of Ketone and Thioether Functionalities in Complex Molecule Synthesis and Design

The ketone functional group is a cornerstone of organic synthesis, serving as a versatile hub for a vast array of chemical transformations. numberanalytics.comnih.gov The carbonyl group (C=O) is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. teachy.ai This reactivity allows for the construction of new carbon-carbon bonds and the introduction of diverse functional groups, making ketones crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.comnih.gov Common reactions involving ketones include nucleophilic additions, reductions to alcohols, and aldol (B89426) condensations, highlighting their synthetic utility. numberanalytics.com

Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups (R-S-R'), are another class of functional groups with significant implications in both chemistry and biology. chemeurope.com The sulfur atom in a thioether is nucleophilic and can be readily oxidized to sulfoxides and sulfones, providing a handle for further functionalization. chemeurope.com In biological systems, the thioether linkage is found in the amino acid methionine and is crucial for the structure and function of many proteins. chemeurope.com In drug design, thioethers can serve as stable linkers and their ability to participate in hydrogen bonding and other non-covalent interactions can influence a molecule's binding affinity to its target. researchgate.net Furthermore, thioether-containing molecules have been investigated for a range of biological activities. researchgate.net

Research Rationale for Investigating Cyclopropyl 4-thiomethylphenyl ketone as a Chemical Scaffold

The rationale for investigating this compound as a chemical scaffold stems from the synergistic potential of its constituent functional groups. The molecule represents a deliberate combination of moieties, each contributing desirable properties for the development of novel chemical entities.

The presence of the cyclopropyl group suggests a design strategy aimed at enhancing metabolic stability and introducing conformational rigidity. acs.orghyphadiscovery.com By locking a portion of the molecule's structure, researchers can explore specific binding conformations that may lead to higher potency and selectivity for a given biological target. nbinno.com

The ketone functionality serves as a key synthetic handle. numberanalytics.comnih.gov It provides a reactive site for the facile introduction of additional chemical diversity. Through established ketone chemistries, a library of derivatives could be generated from the core scaffold, allowing for systematic structure-activity relationship (SAR) studies. This versatility is paramount in the early stages of drug discovery and chemical biology research.

The 4-thiomethylphenyl group introduces several important features. The thioether moiety itself is of interest due to its presence in biologically active molecules and its potential to engage in specific interactions with biological targets. chemeurope.comresearchgate.net The para-substitution pattern on the phenyl ring provides a clear vector for structural modification, while the sulfur atom offers a site for potential metabolism or further chemical derivatization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can dramatically alter the compound's physicochemical properties. nih.gov

In essence, this compound can be viewed as a "three-pronged" molecular scaffold. It combines the stability and conformational benefits of the cyclopropyl ring, the synthetic flexibility of the ketone, and the biological relevance and modifiability of the thioether-containing aromatic ring. This convergence of properties makes it an attractive starting point for the design and synthesis of new molecules with potential applications in various areas of chemical and biological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12OS B1338291 Cyclopropyl 4-thiomethylphenyl ketone CAS No. 99522-32-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBFVDZHFJWWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543155
Record name Cyclopropyl[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99522-32-4
Record name Cyclopropyl[4-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclopropyl 4 Thiomethylphenyl Ketone and Structural Analogues

Established Synthetic Pathways to Cyclopropyl (B3062369) 4-thiomethylphenyl ketone

The synthesis of aryl cyclopropyl ketones, including the title compound, can be achieved through several well-established organic chemistry reactions. These pathways generally involve forming the bond between the cyclopropyl group and the carbonyl carbon or the bond between the aryl group and the carbonyl carbon.

Direct Alkylation Approaches

Direct alkylation offers a plausible, though potentially challenging, route. One conceptual approach involves the α-alkylation of a pre-existing ketone. For instance, a ketone bearing a pentamethylphenyl (Ph*) protecting group can be alkylated via hydrogen borrowing catalysis. acs.orgnih.gov This process uses a metal catalyst to facilitate the reaction between a ketone and an alcohol, forming a new carbon-carbon bond. digitellinc.com While this method is established for α-alkylation, its direct application for introducing a cyclopropyl group would require a suitable cyclopropyl-containing alcohol and a hindered ketone precursor.

Another strategy could involve the O-alkylation of a phenolic precursor, followed by other transformations. The selective alkylation at the 4-position of N-acetylneuraminic acid (Neu5Ac) derivatives has been demonstrated using activated alkyl halides and sulfonates in the presence of a base like sodium hydride (NaH). nih.gov This highlights the general principle of using alkylating agents, although applying this to synthesize a ketone would require a multi-step sequence starting from a different precursor, such as 4-hydroxyacetophenone.

Grignard Reaction-Based Syntheses

Grignard reactions represent one of the most direct and widely used methods for synthesizing ketones. organic-chemistry.org The general approach involves the acylation of a Grignard reagent with a suitable acylating agent, such as an acid chloride. wisc.edu For the synthesis of Cyclopropyl 4-thiomethylphenyl ketone, this would typically involve the reaction of cyclopropanecarbonyl chloride with a Grignard reagent derived from 4-bromothioanisole (B94970) (4-bromo(methylthio)benzene).

The key to preventing the common side reaction—addition of a second Grignard equivalent to the newly formed ketone—is to moderate the reactivity of the organomagnesium reagent. wisc.eduacs.org The use of additives like bis[2-(N,N-dimethylamino)ethyl] ether can form a tridentate complex with the Grignard reagent, selectively yielding the ketone in high yields. wisc.edu This method is effective for a range of aromatic acid chlorides and Grignard reagents. wisc.eduacs.org An analogous process is used in the industrial synthesis of cyclopentyl phenyl ketone, where cyclopentylmagnesium bromide is reacted with benzonitrile. google.com

Table 1: Synthesis of Aryl Ketones via Grignard Reagent Acylation

Aryl Grignard Reagent Acyl Chloride Additive Product Yield (%)
Phenylmagnesium Bromide Benzoyl Chloride BDMAEE* Benzophenone 95
4-Methoxyphenylmagnesium Bromide Benzoyl Chloride BDMAEE* 4-Methoxybenzophenone 92
2-Thienylmagnesium Bromide Benzoyl Chloride BDMAEE* Phenyl(thiophen-2-yl)methanone 85
Cyclopropylmagnesium Bromide 4-(Methylthio)benzoyl chloride BDMAEE* This compound Predicted High

Data derived from analogous reactions described in the literature. wisc.edu *BDMAEE: bis[2-(N,N-dimethylamino)ethyl] ether

Condensation Reactions Utilizing Ketones and Thiols

Condensation reactions provide an alternative, albeit often less direct, pathway. Carbonyl condensation reactions, such as the Aldol (B89426) reaction, are fundamental in forming carbon-carbon bonds. youtube.com In a typical base-catalyzed Aldol reaction, a ketone is deprotonated at its alpha-position to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of another molecule. youtube.com A potential route to the target compound could involve the condensation of a cyclopropyl methyl ketone with 4-(methylthio)benzaldehyde (B43086) to form a chalcone-like intermediate, which would then require subsequent reduction of the double bond.

More directly related to the thiomethylphenyl moiety are transition-metal-catalyzed C-S bond formation reactions. researchgate.net These methods couple thiols with aryl halides or other precursors. While not a direct ketone synthesis, this strategy could be employed to construct the 4-thiomethylphenyl group on a pre-existing aryl ring that is already part of the ketone structure. Metals such as palladium, copper, nickel, iron, and gold have been used to catalyze these C-S coupling reactions. researchgate.net

Advanced Cyclopropanation Techniques in the Synthesis of Cyclopropyl Ketones

Advanced cyclopropanation methods focus on constructing the three-membered ring on a molecule that already contains the aryl ketone framework. These techniques often rely on catalytic processes to generate a carbene or carbenoid species that adds to an alkene.

Catalytic Cyclopropanation Strategies

Catalytic approaches are highly valuable for synthesizing cyclopropanes due to their efficiency and potential for stereocontrol. acs.orgnih.gov A notable strategy is the α-cyclopropanation of ketones using hydrogen borrowing (HB) catalysis. digitellinc.com This method involves the reaction of a hindered ketone with an alcohol possessing a leaving group. The process generates an α-branched ketone intermediate that subsequently cyclizes in situ to form the α-cyclopropyl ketone. digitellinc.com

Another powerful method is the Corey-Chaykovsky reaction. This reaction is used to synthesize donor-acceptor cyclopropanes from 2-hydroxychalcones. nih.gov It involves treating the chalcone (B49325) (an α,β-unsaturated ketone) with a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide and a base. This technique is highly effective for preparing 1-acyl-2-arylcyclopropanes. nih.gov

Table 2: Corey-Chaykovsky Cyclopropanation of Chalcones

Chalcone Precursor Reagents Product Yield (%)
(E)-1-(Furan-2-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one (CH₃)₃S(O)I, NaH, THF/DMSO 2-(Furan-2-carbonyl)-1-(2-hydroxyphenyl)cyclopropane 88
(E)-3-(2-Hydroxyphenyl)-1-phenylprop-2-en-1-one (CH₃)₃S(O)I, NaH, THF/DMSO 2-Benzoyl-1-(2-hydroxyphenyl)cyclopropane 85
(E)-3-(2-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (CH₃)₃S(O)I, NaH, THF/DMSO 1-(2-Hydroxyphenyl)-2-(thiophene-2-carbonyl)cyclopropane 93
(E)-3-(4-(Methylthio)phenyl)-1-phenylprop-2-en-1-one (CH₃)₃S(O)I, NaH, THF/DMSO 1-(4-(Methylthio)phenyl)-2-benzoylcyclopropane Predicted High

Data derived from analogous reactions described in the literature. nih.gov

Metal-catalyzed cyclopropanation is a cornerstone of modern synthetic chemistry for creating cyclopropane (B1198618) rings. wikipedia.org These reactions typically involve the decomposition of a diazo compound by a transition metal catalyst to generate a metal carbene intermediate. This electrophilic carbene then reacts with an alkene to form the cyclopropane. wikipedia.orgnih.govresearchgate.net

Rhodium carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are common and highly effective catalysts for these transformations. wikipedia.orgresearchgate.net Copper-based catalysts are also widely used. The reaction is applicable to a broad scope of olefins, including electron-rich, neutral, and electron-poor variants. wikipedia.org For the synthesis of a precursor to this compound, one could envision the cyclopropanation of an alkene like 1-(ethenyl)-4-(methylthio)benzene with a diazo compound such as ethyl diazoacetate, catalyzed by a rhodium or copper complex. The resulting cyclopropyl ester could then be converted to the desired ketone through standard functional group manipulations.

Cobalt(II) complexes of chiral porphyrins have also emerged as efficient catalysts for asymmetric radical cyclopropanation, capable of activating N-arylsulfonyl hydrazones (which generate diazo reagents in situ) to react with a wide range of alkenes. acs.org

Table 3: Metal-Catalyzed Cyclopropanation of Styrene Derivatives

Alkene Diazo Compound Catalyst Product Diastereomeric Ratio (trans:cis)
Styrene Ethyl diazoacetate Rh₂(OAc)₄ 75:25
Styrene Ethyl diazoacetate Cu(acac)₂ 69:31
4-Methoxystyrene Ethyl diazoacetate Rh₂(OAc)₄ 80:20
1-(Ethenyl)-4-(methylthio)benzene Ethyl diazoacetate Rh₂(OAc)₄ Predicted high trans selectivity

Data derived from analogous reactions described in the literature. researchgate.net

Chemoenzymatic Assembly of Cyclopropyl Ketones

Chemoenzymatic strategies have emerged as powerful tools for the stereoselective synthesis of cyclopropyl ketones. rochester.edu These methods combine the selectivity of enzymatic transformations with chemical diversification, providing access to a wide range of chiral cyclopropane-containing scaffolds. rochester.eduacs.org

An engineered variant of sperm whale myoglobin (B1173299), Mb(H64G,V68A), has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of various vinylarenes with diazoketone carbene donors. rochester.edu This biocatalyst exhibits a broad substrate scope, accommodating a variety of substituted vinylarenes and α-aryl or α-alkyl diazoketones. rochester.edu The reactions proceed with predictable stereoselectivity and can be performed on a semi-preparative scale, yielding the desired cyclopropyl ketone products in good yields. rochester.edu The resulting optically active cyclopropyl ketones are versatile building blocks that can be further diversified through chemical transformations of the ketone functionality. acs.orgnih.gov

Similarly, engineered myoglobin variants, such as Mb(H64V,V68G), have been utilized for the synthesis of optically active α-cyclopropyl-pyruvates from olefins and ethyl α-diazopyruvate. nih.gov This biocatalytic method provides scalable access to enantioenriched cyclopropanes that can serve as precursors for various derivatives. nih.gov The ketoester moiety in these products allows for further chemical manipulation, expanding the molecular diversity of the accessible cyclopropane scaffolds. nih.gov

Table 1: Examples of Chemoenzymatic Synthesis of Cyclopropyl Ketones

Catalyst Olefin Substrate Diazo Reagent Product Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.) Reference
Mb(H64G,V68A) Styrene 1-diazo-2-phenylethanone (1R,2S)-1-benzoyl-2-phenylcyclopropane >99:1 >99% rochester.edu
Mb(H64G,V68A) 4-Methylstyrene 1-diazo-2-phenylethanone (1R,2S)-1-benzoyl-2-(p-tolyl)cyclopropane >99:1 >99% rochester.edu
Mb(H64G,V68A) 4-Chlorostyrene 1-diazo-2-phenylethanone (1R,2S)-1-benzoyl-2-(4-chlorophenyl)cyclopropane >99:1 >99% rochester.edu

One-Pot Synthetic Methods for Cyclopropyl Derivatives

One-pot synthetic methods offer an efficient and atom-economical approach to the synthesis of cyclopropyl derivatives by minimizing intermediate purification steps. A novel multicatalytic one-pot process has been developed for the synthesis of trans-cyclopropyl compounds directly from aldehydes. rsc.org This method has been successfully applied to the synthesis of GPR40 receptor agonists, demonstrating its utility in medicinal chemistry. rsc.org

Hydrogen-borrowing catalysis represents another powerful one-pot strategy for the α-cyclopropanation of ketones. nih.gov This transformation involves the alkylation of a sterically hindered ketone with an alcohol containing a pendant leaving group, followed by an intramolecular displacement to form the cyclopropane ring. nih.gov This approach is versatile, as the leaving group can be incorporated into either the ketone or the alcohol component. nih.gov

Nickel-catalyzed cycloaddition reactions of simple cyclopropyl ketones have also been developed. acs.org An unexpected dimerization of cyclopropyl ketones was observed, which led to the development of a synthetically useful crossed reaction between cyclopropyl ketones and enones to produce densely functionalized cyclopentane (B165970) products. acs.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound can be achieved by modifying the cyclopropyl moiety, the phenyl ring, or the thioether functionality. These modifications allow for the fine-tuning of the molecule's physicochemical and biological properties. iris-biotech.de

Strategies for Modifying the Cyclopropyl Moiety

Modification of the cyclopropyl ring is a key strategy for creating structural diversity. A divergent synthetic approach to cyclopropane-containing compounds has been developed, which allows for the functionalization of the cyclopropyl ring through a sulfoxide-metal exchange strategy. nih.gov This method enables the introduction of various electrophiles, including (hetero)aryl rings, directly onto the cyclopropane core. nih.gov

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can be exploited for further functionalization. nih.gov For instance, photochemically induced ring-opening of spirocyclopropyl oxindoles proceeds through a triplet 1,3-diradical intermediate. acs.org Additionally, cyclopropyl ketones can undergo formal [3+2] cycloadditions with various coupling partners, a reaction that has been studied mechanistically. acs.org

Approaches to Phenyl Ring Substitution

The substitution pattern of the phenyl ring can be readily varied using several synthetic methods. The Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones provides a straightforward route to 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. nih.gov This method is tolerant of a wide range of substituents on both the phenolic and aroyl fragments, allowing for the synthesis of a diverse library of analogues. nih.gov

Furthermore, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones with alkenes enable the construction of densely substituted cyclopentane structures. nih.gov This method is applicable to aryl ketones with diverse electronic properties, providing a flexible strategy for synthesizing a variety of five-membered carbocyclic derivatives. nih.gov The synthesis of cyclopropyl phenyl ketone itself can be achieved through methods such as the reaction of cyclopropanecarboxylic acid with benzene (B151609) or the use of cyclopropylmagnesium bromide and benzophenone. ontosight.ai

Synthetic Routes for Thioether Functionality Variations

Variations in the thioether functionality can be introduced through several synthetic routes. A general procedure for the synthesis of thioether ketones involves the reaction of chloroacetone (B47974) or phenacyl chloride with various thiols. iucr.org A continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has also been developed, starting from 2-hydroxycyclobutanones and aryl thiols. nih.gov This acid-catalyzed procedure allows for the scalable synthesis of these compounds under mild conditions. nih.gov The resulting arylthiocyclopropyl carbonyl compounds can be further modified, for example, through selective oxidation to the corresponding sulfoxides and sulfones. nih.gov

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of cyclopropyl ketones is crucial for optimizing reaction conditions and controlling stereoselectivity. Several mechanistic studies have shed light on these transformations.

In the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones, the proposed mechanism involves the photoreduction of a Lewis acid-activated aryl cyclopropyl ketone to a ring-opened distonic radical anion. nih.gov This intermediate then reacts in a stepwise manner with an alkene to form the cyclopentane product. nih.gov Evidence for this mechanism includes a kinetic isotope effect study consistent with a rate-limiting intermolecular C-C bond-forming step. nih.gov

The role of samarium(II) iodide (SmI2) in catalyzing formal [3+2] cycloadditions of alkyl cyclopropyl ketones has also been investigated through combined experimental and computational studies. acs.org These studies have provided insight into the reactivity trends among different cyclopropyl ketone substrates and the importance of catalyst stabilization. acs.org A key mechanistic feature is the reversible single-electron transfer (SET) to the ketone and subsequent cyclopropyl ring-opening. acs.org

Mechanistic investigations into the tandem Heck–cyclopropane ring-opening reaction of alkenyl cyclopropyl diols have revealed the dual roles of the hydroxyl group in governing the regio- and stereoselectivity of the cyclopropane ring-opening. nih.gov Detailed DFT studies have been instrumental in elucidating the reaction pathway. nih.gov

The acid-catalyzed synthesis of 1-arylnaphthalenes from cyclopropyl ketones has been shown to proceed through an acyclic β,γ-enone intermediate. researchgate.net This indicates that the reaction involves an initial ring-opening of the cyclopropyl ketone.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(1R,2S)-1-benzoyl-2-phenylcyclopropane
(1R,2S)-1-benzoyl-2-(p-tolyl)cyclopropane
(1R,2S)-1-benzoyl-2-(4-chlorophenyl)cyclopropane
Ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate
1-acyl-2-(ortho-hydroxyaryl)cyclopropanes
1-arylnaphthalenes
2-hydroxychalcones
α-cyclopropyl-pyruvates
Alkenyl cyclopropyl diols
Aryl cyclopropyl ketones
Arylthio-cyclopropyl carbonyl compounds
Diazoketones
Ethyl α-diazopyruvate
Spirocyclopropyl oxindoles
Thioether ketones

Chemical Reactivity and Advanced Transformations of Cyclopropyl 4 Thiomethylphenyl Ketone

Reactivity at the Ketone Functional Group

The ketone functional group is a central site for reactivity, primarily characterized by the electrophilicity of the carbonyl carbon. This polarity allows for a variety of addition and reduction reactions.

The carbon-oxygen double bond of the ketone is highly polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This fundamental reaction, known as nucleophilic addition, proceeds via a two-step mechanism. Initially, the nucleophile attacks the carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom. libretexts.orgmasterorganicchemistry.com This step results in the formation of a tetrahedral alkoxide intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org In the second step, the negatively charged alkoxide is protonated by a weak acid, typically the solvent or an acid added during workup, to yield a tertiary alcohol. libretexts.org

Due to the trigonal planar geometry of the starting ketone, the nucleophile can attack from either face of the carbonyl group. libretexts.org If the two groups attached to the carbonyl (in this case, the cyclopropyl (B3062369) and 4-thiomethylphenyl groups) are different, the reaction creates a new stereocenter. Without a chiral influence, this typically results in the formation of a racemic mixture of the two possible enantiomers. libretexts.org

Table 1: General Nucleophilic Addition to Cyclopropyl 4-thiomethylphenyl ketone

Nucleophile (Nu⁻) Intermediate Final Product
Hydride (H⁻) Tetrahedral Alkoxide Secondary Alcohol
Organometallics (R⁻) Tetrahedral Alkoxide Tertiary Alcohol

A key transformation of the ketone group is its reduction to a secondary alcohol. This is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻). Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Both reagents function as sources of hydride, which attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com The resulting alkoxide intermediate is subsequently protonated to afford the final alcohol product, (cyclopropyl)(4-(methylthio)phenyl)methanol. libretexts.org

Sodium Borohydride (NaBH₄) is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is highly selective for aldehydes and ketones. youtube.com

Lithium Aluminum Hydride (LiAlH₄) is a much stronger and more reactive reducing agent, capable of reducing ketones as well as less reactive carbonyl compounds like esters and carboxylic acids. libretexts.orglibretexts.org Reactions with LiAlH₄ are conducted in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a separate aqueous workup step to protonate the alkoxide. libretexts.org

Table 2: Reduction of this compound

Reagent Solvent Product
Sodium Borohydride (NaBH₄) Methanol/Ethanol (Cyclopropyl)(4-(methylthio)phenyl)methanol

Reactivity of the Thiomethyl Moiety

The sulfur atom of the thiomethyl group is nucleophilic and can be readily oxidized, providing a handle for further molecular modification.

The thioether group can undergo stepwise oxidation to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations significantly alter the electronic properties of the aromatic ring.

Selective oxidation to the sulfoxide, yielding cyclopropyl 4-(methylsulfinyl)phenyl ketone, can be achieved using one equivalent of a suitable oxidizing agent. Common reagents for this transformation include t-butyl hydroperoxide. nih.gov For the complete oxidation to the sulfone, cyclopropyl 4-(methylsulfonyl)phenyl ketone, stronger oxidizing agents or an excess of the oxidant are employed. Meta-chloroperbenzoic acid (m-CPBA) is a highly effective reagent for this purpose, often providing excellent yields. nih.gov In a study on a similar arylthiocyclopropyl carbonyl compound, oxidation with two equivalents of m-CPBA resulted in a 98% yield of the corresponding sulfone. nih.gov

Table 3: Oxidation of the Thiomethyl Group

Target Product Reagent Typical Conditions
Sulfoxide t-Butyl Hydroperoxide (t-BuOOH) 1 equivalent, Dichloromethane

While specific literature on other transformations for this compound is limited, the general reactivity of thioethers suggests other possibilities. For instance, the sulfur atom can act as a nucleophile and react with alkyl halides in an S-alkylation reaction to form a sulfonium (B1226848) salt. These salts can be useful intermediates in other synthetic operations.

Ring-Opening and Rearrangement Reactions of the Cyclopropyl Group

The cyclopropyl group is a three-membered ring with significant ring strain (approximately 27 kcal/mol). This inherent strain, combined with activation by the adjacent electron-withdrawing ketone, makes the ring susceptible to cleavage under various conditions. acs.org These ring-opening reactions provide access to linear carbon chains and are a powerful tool in synthesis.

The cleavage of the C-C bond is challenging but can be facilitated by Lewis acids, Brønsted acids, or transition metals. acs.org

Lewis Acid Catalysis: Chiral Lewis acids, such as N,N'-dioxide-scandium(III) complexes, have been shown to catalyze the asymmetric ring-opening of cyclopropyl ketones. rsc.orgnih.gov This method allows for the addition of a wide range of nucleophiles—including thiols, alcohols, and carboxylic acids—to generate chiral sulfides, ethers, and esters in high yields and enantioselectivities. nih.gov

Transition Metal Catalysis: Iron-catalyzed reductive ring-opening provides an efficient route to gem-difluoroalkenes when cyclopropyl ketones are reacted with α-trifluoromethylstyrenes. acs.org This process proceeds through a ketyl radical intermediate, which undergoes C-C bond cleavage to form a more stable carbon-centered radical. acs.org Nickel complexes have also been used to promote ring-opening and subsequent difunctionalization reactions. chemrxiv.org

Photocatalysis: In the presence of a photocatalyst and a Lewis acid, aryl cyclopropyl ketones can be reduced to form a ring-opened distonic radical anion. nih.gov This intermediate is capable of participating in reactions such as [3+2] cycloadditions with alkenes to form cyclopentane (B165970) ring systems. nih.gov

Base-catalyzed nucleophilic ring openings of cyclopropyl ketones are also known, particularly with soft nucleophiles like thiolates, in a reaction reminiscent of a Michael addition. sci-hub.ru

Table 4: Selected Methods for Ring-Opening of Cyclopropyl Ketones

Method Catalyst / Reagent Typical Nucleophile / Reactant Product Type
Asymmetric Catalysis Chiral N,N'-Dioxide-Scandium(III) Complex Thiols, Alcohols, Carboxylic Acids Chiral Sulfides, Ethers, Esters nih.gov
Reductive Ring Opening Iron Catalyst / TMSCl α-Trifluoromethylstyrenes gem-Difluoroalkenes acs.org
Photocatalysis Ru(bpy)₃²⁺ / Lewis Acid Alkenes Cyclopentanes nih.gov

Acid-Catalyzed Ring Opening and Rearrangements

The ring opening of mono-activated cyclopropanes, such as aryl cyclopropyl ketones, can be challenging and may require harsh conditions. rsc.org However, the introduction of additional electron-withdrawing groups on the aryl ring can induce greater polarity in the C1–C2 bond of the cyclopropane (B1198618), facilitating cleavage under milder conditions. acs.org In some cases, cyclopropyl aryl ketones can undergo uncatalyzed cascade ring-opening and recyclization reactions in solvents like DMSO, which assists in the initial ring-opening step to form a zwitterionic intermediate that subsequently reorganizes. acs.org While specific studies on this compound are not detailed, the general principles of acid-catalyzed ring-opening for aryl cyclopropyl ketones involve the protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropyl ring and makes it vulnerable to nucleophilic attack, leading to ring cleavage.

Metal-Catalyzed Ring-Opening Reactions

Transition metals are frequently used to catalyze the ring-opening of aryl cyclopropyl ketones, proceeding through various mechanisms. rsc.org

Two primary strategies have been established for achieving regioselective ring opening:

Oxidative Addition: Low-valent metals can initiate ring opening via oxidative addition. This process typically favors cleavage at the less-substituted site of the cyclopropane ring due to steric hindrance. acs.org Metals such as rhodium, nickel, palladium, samarium, tellurium, and tin are commonly employed in this pathway. rsc.org For instance, nickel complexes can react with cyclopropyl ketones to form nickeladihydropyran intermediates, which are essentially γ-metallated enolates primed for further reactions. nsf.govacs.org

Ketyl Radical-Mediated Opening: This strategy involves the formation of a ketyl radical, which then mediates the ring-opening. This process favors cleavage at the more-substituted site of the cyclopropane ring because it leads to the formation of a more stable carbon-centered radical. acs.org Iron-catalyzed reductive ring-opening reactions often proceed via this mechanism, where an Fe(I) species reduces the cyclopropyl ketone (assisted by TMSCl) to a ketyl radical, which undergoes rapid ring opening. acs.org

Palladium has also been used to catalyze the stereoselective ring-opening of aryl cyclopropyl ketones to produce (E)-1-arylbut-2-en-1-ones. rsc.org

Fragmentation Processes of Cyclopropyl Ketones

Cyclopropyl ketones can undergo fragmentation through several pathways, most notably through photochemical reactions and mass spectrometry.

Photochemical Fragmentation: Under UV irradiation, cyclopropyl ketones can undergo a Norrish Type I cleavage. askfilo.com This process involves the homolytic cleavage of the bond between the carbonyl carbon and an alpha-carbon. For cyclopropyl ketones, this alpha-cleavage releases the ring strain of the cyclopropane, leading to the formation of a 1,3-biradical intermediate, which can then recombine or rearrange to form new products. askfilo.comrsc.org The photoreduction of a Lewis acid-activated aryl cyclopropyl ketone can also lead to a ring-opened distonic radical anion, which is a key intermediate in photocatalytic [3+2] cycloadditions. nih.gov The ring-opening of such cyclopropyl ketyl radicals has been reported to be reversible. nih.gov

Mass Spectrometric Fragmentation: In mass spectrometry, the fragmentation of ketones is well-understood. wikipedia.org Major pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha, beta-bond. wikipedia.orgwhitman.edu For cyclic ketones, alpha-cleavage is a major fragmentation pathway; however, because of the ring structure, this initial cleavage does not lead to the loss of a fragment unless a second bond is broken. whitman.edu

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis provides a powerful toolkit for the transformation of aryl cyclopropyl ketones into a variety of valuable chemical structures. Nickel and iridium catalysts, in particular, have been shown to be highly effective in mediating unique ring-opening and functionalization reactions.

Nickel-Catalyzed Borylation of Aryl Cyclopropyl Ketones

A nickel-catalyzed borylative ring-opening reaction of aryl cyclopropyl ketones with bis(pinacolato)diboron (B136004) (B₂pin₂) provides an efficient route to synthesize 4-oxoalkylboronates. organic-chemistry.org These products are valuable synthetic intermediates. organic-chemistry.orgdoi.org The optimal conditions for this reaction typically involve a Ni(0) source, such as Ni(cod)₂, an N-heterocyclic carbene (NHC) ligand like IMes·HCl, and a base. organic-chemistry.orgresearchgate.net The reaction mechanism is proposed to involve the oxidative cyclization of the cyclopropyl ketone to a nickel(0) species, followed by transmetalation with the diboron (B99234) reagent and subsequent reductive elimination to yield the final product. organic-chemistry.org The reaction shows good functional group tolerance and selectively cleaves the less sterically hindered C-C bond in substituted cyclopropanes. organic-chemistry.org

Table 1. Nickel-Catalyzed Borylation of Various Aryl Cyclopropyl Ketones organic-chemistry.org
Aryl Group (Ar) in Ar-CO-CyclopropaneProductYield (%)
Phenyl4-Oxo-4-phenylbutylboronate92
4-MeC₆H₄4-Oxo-4-(p-tolyl)butylboronate91
4-MeOC₆H₄4-(4-Methoxyphenyl)-4-oxobutylboronate88
4-FC₆H₄4-(4-Fluorophenyl)-4-oxobutylboronate80
2-Naphthyl4-(Naphthalen-2-yl)-4-oxobutylboronate95

Nickel-Catalyzed γ-Alkylation of Cyclopropyl Ketones

A novel method for synthesizing γ-alkyl ketones involves the nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with non-activated primary alkyl chlorides. nih.govrsc.orgrsc.org This reaction demonstrates excellent regioselectivity and high step economy. nih.govrsc.org A key feature of this transformation is the use of sodium iodide (NaI) as a crucial cocatalyst, which generates a low concentration of a more reactive alkyl iodide in situ via a Finkelstein-type halide exchange. This strategy enhances reactivity while suppressing the undesired homocoupling of the alkyl halide. nih.govrsc.orgrsc.org

The proposed mechanism begins with the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) complex, forming a Ni(II) intermediate. nih.govrsc.org This intermediate reacts with an alkyl radical (generated from the alkyl iodide) to form a Ni(III) species, which then undergoes reductive elimination to yield the γ-alkylated ketone product and a Ni(I) complex, continuing the catalytic cycle. nih.govrsc.org

Table 2. Nickel-Catalyzed γ-Alkylation with Phenyl Cyclopropyl Ketone and Various Alkyl Chlorides researchgate.net
Alkyl ChlorideProductYield (%)
Phenylpropyl chloride1,7-Diphenylheptan-1-one81
1-Chloro-3-(p-tolyl)propane1-Phenyl-7-(p-tolyl)heptan-1-one79
1-Chloro-3-(4-methoxyphenyl)propane7-(4-Methoxyphenyl)-1-phenylheptan-1-one75
1-Chloro-3-(4-fluorophenyl)propane7-(4-Fluorophenyl)-1-phenylheptan-1-one73
1-Chloro-5-phenylpentane1,9-Diphenylnonan-1-one83

Iridium-Catalyzed Reactions with Cyclopropyl Ketones

Iridium catalysts enable several distinct transformations involving cyclopropyl-containing molecules, often leveraging hydrogen transfer mechanisms.

Carbonyl (α-Cyclopropyl)allylation: Chiral iridium complexes can catalyze the transfer hydrogenative coupling of α-cyclopropyl allyl acetate (B1210297) with alcohols or aldehydes. nih.gov This process allows for the diastereo- and enantioselective synthesis of complex cyclopropane-containing homoallylic alcohols, which were previously difficult to access. nih.gov

Hydrogen Borrowing Cascades: An iridium-catalyzed hydrogen borrowing reaction can be combined with a vinyl cyclopropane rearrangement to form substituted, stereo-defined cyclopentanes. nih.govsci-hub.se The proposed mechanism involves the iridium-catalyzed oxidation of a cyclopropyl alcohol to the corresponding ketone, which then undergoes an aldol (B89426) condensation to form an enone containing a vinyl cyclopropane moiety. nih.govsci-hub.se A subsequent single electron transfer (SET) initiates a ring-opening/ring-closing rearrangement cascade to form the cyclopentane ring, and the cycle is completed by the reduction of the new enone. nih.govsci-hub.se

Ring-Opening Isomerization: Iridium catalysts, such as [Cp*IrCl₂]₂, can catalyze the regioselective ring-opening isomerization of substituted cyclopropanols to form α-methyl ketones. lookchem.com This reaction proceeds by selectively cleaving the less substituted carbon-carbon bond of the cyclopropane ring. lookchem.com

Multi-Component Reactions and Heterocycle Formation

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. In the context of this compound and its derivatives, MCRs offer efficient pathways to various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Cyclocondensation Reactions (e.g., with Guanidine (B92328) to Pyrimidines)

A notable application of cyclopropyl ketones in heterocycle synthesis is their participation in cyclocondensation reactions. These reactions involve the formation of a cyclic compound from one or more acyclic starting materials with the elimination of a small molecule, such as water or methanol. A key example is the synthesis of substituted pyrimidines through the reaction of cyclopropyl ketone derivatives with guanidine.

Research has demonstrated that α-bis(methylthio)methylene cyclopropyl ketones can be effectively transformed into 2-amino-4-alkoxy-6-(arylcyclopropyl)pyrimidines. ias.ac.in This transformation is achieved through a cyclocondensation reaction with guanidine nitrate (B79036) in the presence of a sodium alkoxide in the corresponding alcohol. The cyclopropyl ketones utilized in these syntheses are typically prepared from cinnamoylketene dithioacetals.

The reaction proceeds by the in-situ formation of an O,S-acetal, where one of the methylthio groups of the starting ketone is displaced by an alkoxide ion from the reaction medium. Guanidine then acts as a binucleophile, reacting with this intermediate to form the pyrimidine (B1678525) ring. This method has been shown to produce the desired cyclopropyl-substituted pyrimidines in good yields, generally ranging from 75-85%.

While the specific reaction of this compound is not detailed in the available literature, the established reactivity of analogous aryl cyclopropyl ketones provides a strong basis for its expected behavior in this transformation. The 4-thiomethylphenyl group would be retained as a substituent on the cyclopropyl ring at the 6-position of the resulting pyrimidine.

Table 1: Cyclocondensation of α-bis(methylthio)methylene Aryl Cyclopropyl Ketones with Guanidine

Aryl SubstituentReagents and ConditionsProductYield (%)Reference
PhenylGuanidine nitrate, NaOMe/MeOH, reflux2-Amino-4-methoxy-6-(phenylcyclopropyl)pyrimidine83
4-MethoxyphenylGuanidine nitrate, NaOEt/EtOH, reflux2-Amino-4-ethoxy-6-(4-methoxyphenylcyclopropyl)pyrimidineNot Specified

This synthetic strategy highlights the utility of cyclopropyl ketones as three-carbon dielectrophilic synthons for the construction of valuable heterocyclic frameworks.

Spectroscopic and Computational Elucidation of Cyclopropyl 4 Thiomethylphenyl Ketone

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. The following sections outline the anticipated spectroscopic data for cyclopropyl (B3062369) 4-thiomethylphenyl ketone based on the analysis of similar compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For cyclopropyl 4-thiomethylphenyl ketone, the ¹H and ¹³C NMR spectra are expected to exhibit characteristic signals corresponding to the cyclopropyl, phenyl, and thiomethyl groups.

¹H NMR: The proton NMR spectrum is anticipated to show distinct resonances for the aromatic and aliphatic protons. The protons on the 4-thiomethylphenyl ring will likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the thiomethyl group would present as a singlet, expected to be in the range of δ 2.4-2.6 ppm. The cyclopropyl protons will show complex multiplets in the upfield region (generally δ 0.8-1.5 ppm for the CH₂ groups and a distinct downfield multiplet for the CH proton adjacent to the carbonyl group, around δ 2.6 ppm), due to geminal and vicinal coupling.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. The carbonyl carbon is expected to have a characteristic resonance in the downfield region, typically above δ 195 ppm. researchgate.net The aromatic carbons will show signals in the δ 125-150 ppm range, with the carbon attached to the sulfur atom and the carbon ipso to the carbonyl group having distinct chemical shifts. The methyl carbon of the thiomethyl group is anticipated to appear around δ 15-25 ppm. The cyclopropyl carbons will resonate in the upfield region, with the methine carbon (CH) appearing at a slightly more downfield position (around δ 17 ppm) compared to the methylene (B1212753) carbons (CH₂) (around δ 11-12 ppm). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - >195
Aromatic (C₆H₄) 7.0 - 8.0 (AA'BB' system) 125 - 150
Thiomethyl (SCH₃) 2.4 - 2.6 (singlet) 15 - 25
Cyclopropyl (CH) ~2.6 (multiplet) ~17
Cyclopropyl (CH₂) 0.8 - 1.5 (multiplets) 11 - 12

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) group stretch. Due to conjugation with the aromatic ring, this peak is anticipated to appear in the range of 1685-1690 cm⁻¹. chemicalbook.comnist.gov This is a lower frequency compared to saturated ketones, which typically absorb around 1715 cm⁻¹. chemicalbook.comnist.gov

Other expected characteristic IR absorptions include:

C-H stretching of the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclopropyl and methyl groups (below 3000 cm⁻¹).

C=C stretching of the aromatic ring, typically appearing as a series of absorptions in the 1400-1600 cm⁻¹ region.

C-S stretching , which is generally weak and can be difficult to assign, appearing in the 800-600 cm⁻¹ range.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and deducing the structure. For this compound, the molecular ion peak (M⁺) would be observed, and its high-resolution mass would confirm the elemental composition.

The fragmentation pattern is expected to be influenced by the presence of the carbonyl and cyclopropyl groups. A common fragmentation pathway for aryl ketones is the alpha-cleavage, leading to the formation of a resonance-stabilized acylium ion. In this case, cleavage of the bond between the carbonyl group and the cyclopropyl ring would result in a [C₇H₇S]⁺ fragment (4-thiomethylbenzoyl cation) and a cyclopropyl radical. Another possible fragmentation involves cleavage of the bond between the carbonyl group and the phenyl ring.

While no specific crystal structure for this compound is publicly available, insights into its likely solid-state conformation can be gleaned from the crystal structure of the related compound, cyclopropyl m-nitrophenyl ketone. researchgate.net In this analog, the phenyl ring and the carbonyl group are nearly coplanar, which maximizes conjugation. researchgate.net It is reasonable to expect a similar arrangement in this compound.

The cyclopropyl ring would be oriented at a specific angle relative to the plane of the carbonyl group. The crystal packing would be influenced by intermolecular interactions, such as C-H···O and potentially weak C-H···S hydrogen bonds, as well as π-π stacking of the aromatic rings. researchgate.net

Theoretical and Computational Chemistry Investigations

Computational chemistry offers a powerful means to complement experimental data and to gain a deeper understanding of the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organic molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Furthermore, DFT calculations can be used to:

Predict Spectroscopic Properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in their assignment.

Analyze Electronic Structure: The distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. This information provides insights into the molecule's reactivity, with the HOMO and LUMO indicating regions susceptible to electrophilic and nucleophilic attack, respectively.

Investigate Conformational Preferences: The rotational barrier around the bond connecting the carbonyl group and the phenyl ring can be calculated to understand the conformational flexibility of the molecule.

For instance, DFT studies on similar molecules have successfully predicted geometric parameters that are in good agreement with experimental results from X-ray crystallography. researchgate.net

Reaction Mechanism Predictions and Energy Profile Calculations

The reactivity of aryl cyclopropyl ketones is significantly influenced by the nature of the substituents on the aromatic ring. Computational studies on similar compounds, such as the SmI2-catalyzed intermolecular couplings of cyclopropyl ketones, provide valuable insights into the potential reaction pathways for this compound. The presence of the 4-thiomethyl group, an electron-donating group, is expected to play a crucial role in the reaction mechanism.

One of the key reaction pathways for cyclopropyl ketones involves the cleavage of the strained three-membered ring. In radical reactions, the initial step often involves the formation of a ketyl radical. For an aryl cyclopropyl ketone, the stability of this radical intermediate is paramount. The 4-thiomethyl group can stabilize a radical intermediate through resonance, thereby facilitating the initial reduction step.

A generalized energy profile for a plausible reaction mechanism, such as a reductive ring-opening, can be predicted. This would involve an initial activation step (e.g., reduction to a radical anion), followed by a transition state for the C-C bond cleavage of the cyclopropyl ring, leading to a more stable open-chain intermediate, and finally product formation. The relative energies of the transition states and intermediates will dictate the kinetics and thermodynamics of the reaction. While precise energy values for this compound are not available, the trend of lower activation energies for cyclopropyl ketones with electron-donating para-substituents is a well-established principle.

Table 1: Predicted Relative Energy Profile for Key Steps in a Hypothetical Reductive Ring-Opening of Substituted Cyclopropyl Phenyl Ketones

StepUnsubstituted Cyclopropyl Phenyl Ketone (Relative Energy, kcal/mol)This compound (Predicted Relative Energy, kcal/mol)Rationale for Prediction
Formation of Ketyl Radical0< 0The electron-donating 4-thiomethyl group stabilizes the radical, lowering its energy.
Transition State for Ring Opening+15 to +20Lower than unsubstitutedThe 4-thiomethyl group stabilizes the developing radical character in the transition state.
Ring-Opened Intermediate+5 to +10Lower than unsubstitutedThe resulting radical is stabilized by the electron-donating substituent.

Note: The energy values are hypothetical and for illustrative purposes to show the expected trend.

Analysis of Frontier Molecular Orbitals and Electronic Properties

The electronic properties of this compound are governed by the interplay between the cyclopropyl ring, the carbonyl group, and the 4-thiomethylphenyl moiety. Frontier molecular orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other reagents.

The HOMO is expected to have significant contributions from the phenyl ring and the sulfur atom of the thiomethyl group, reflecting the electron-donating nature of this substituent. The energy of the HOMO is predicted to be higher than that of unsubstituted phenyl cyclopropyl ketone. A higher HOMO energy indicates that the molecule is more readily oxidized and a better electron donor, making it more susceptible to electrophilic attack.

Conversely, the LUMO is likely to be localized primarily on the carbonyl group and the aromatic ring. The energy of the LUMO may be slightly raised due to the electron-donating effect of the thiomethyl group, but it will still be the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the 4-thiomethyl group is expected to decrease the HOMO-LUMO gap compared to the unsubstituted analogue, suggesting enhanced reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Electronic Properties

PropertyUnsubstituted Cyclopropyl Phenyl KetoneThis compound (Predicted)Effect of 4-thiomethyl Group
HOMO Energy (eV)~ -6.5Higher (e.g., ~ -6.2)Electron-donating, raises HOMO energy.
LUMO Energy (eV)~ -1.5Slightly higher (e.g., ~ -1.3)Weak electron-donating effect.
HOMO-LUMO Gap (eV)~ 5.0Smaller (e.g., ~ 4.9)Decreases the gap, suggesting higher reactivity.
Dipole Moment (Debye)~ 3.0HigherIncreased polarity due to the sulfur atom.

Note: The energy values are estimates based on general trends for substituted aromatic compounds and are for comparative purposes.

Computational Molecular Modeling for Structure-Activity Relationships

Computational molecular modeling can be employed to establish structure-activity relationships (SAR) for a series of related compounds. By systematically modifying the structure of this compound and calculating various molecular descriptors, a quantitative structure-activity relationship (QSAR) model could be developed.

For instance, in the context of a specific biological activity or a particular chemical reaction, the role of the 4-thiomethyl group can be computationally assessed. By comparing the calculated properties of this compound with its unsubstituted, 4-methoxy, or 4-chloro analogues, the influence of the substituent's electronic and steric properties on the activity can be quantified.

Key molecular descriptors that would be relevant for a SAR study include:

Electronic parameters: Hammett constants (σ), HOMO/LUMO energies, atomic charges.

Steric parameters: Molar refractivity (MR), van der Waals volume.

Lipophilic parameters: LogP.

A hypothetical SAR study might reveal that the electron-donating capacity of the para-substituent is positively correlated with the reaction rate of a ring-opening reaction. The 4-thiomethyl group, with its specific electronic and steric profile, would occupy a particular position in this relationship, allowing for predictions of its reactivity relative to other substituted analogues.

Table 3: Hypothetical Molecular Descriptors for SAR Analysis of para-Substituted Cyclopropyl Phenyl Ketones

Substituent (at para-position)Hammett Constant (σp)Calculated HOMO Energy (eV)Predicted Relative Reactivity
-H0.00-6.501.0
-OCH3-0.27-6.35> 1.0
-SCH3 -0.04 -6.45 Slightly > 1.0
-Cl+0.23-6.65< 1.0

Note: This table presents a simplified, hypothetical SAR to illustrate the concept. Actual values would require specific computational modeling.

Advanced Research Applications of Cyclopropyl 4 Thiomethylphenyl Ketone and Its Derivatives

Applications in Medicinal Chemistry Research

The unique combination of a rigid cyclopropyl (B3062369) ring, a versatile ketone linker, and a functionalized aromatic system makes the Cyclopropyl 4-thiomethylphenyl ketone scaffold a promising starting point for the development of new chemical entities with therapeutic potential.

The cyclopropyl group is a versatile and frequently used fragment in modern drug design. acs.org Its incorporation into drug candidates can address common challenges in drug discovery, such as enhancing potency, improving metabolic stability, increasing brain permeability, and reducing off-target effects. acs.orgiris-biotech.de The rigid three-membered ring can lock a molecule into its bioactive conformation, which can lead to a more favorable entropic contribution upon binding to a biological target. iris-biotech.deunl.pt The high C-H bond dissociation energy of the cyclopropyl ring also makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a strategy used to improve the pharmacokinetic profile of drugs like pitavastatin. hyphadiscovery.com

Derivatives of aryl cyclopropyl ketones are therefore investigated for a wide range of therapeutic areas. The ketone group itself is a common feature in many bioactive molecules and serves as a key anchor or interaction point. rsc.org Furthermore, the 4-thiomethylphenyl group can be modified to fine-tune properties such as lipophilicity and target engagement. For instance, replacing a different functional group with a thiomethyl group has been shown to improve lipophilicity and brain permeability in certain molecular contexts, leading to enhanced neuroprotective effects in animal models. dovepress.com

Ketone-containing compounds have demonstrated notable potential as antimicrobial agents. Research into various classes of ketones has revealed significant in vitro antifungal activity against a range of plant and human pathogens. nih.govnih.gov For example, a series of 2-hydroxy-4,5-methylenedioxyaryl ketones showed remarkable activity against fungi like Phytophthora infestans and Cladosporium cucumerinum, with some analogues proving more effective than the natural product they were based on. nih.gov

The introduction of a cyclopropyl moiety has been specifically shown to be advantageous for fungicidal activity. A study on pyrimidine-5-carboxamides revealed that analogues containing a cyclopropyl group exhibited significantly higher inhibitory rates against fungi such as Botrytis cinerea compared to those without the ring. sioc-journal.cn This suggests that derivatives of this compound could be promising candidates for novel antifungal agents.

In the antibacterial realm, certain ketones have been identified as novel efflux pump inhibitors. nih.gov By blocking the pumps that bacteria use to expel antimicrobial drugs, these compounds can work synergistically with existing antibiotics to overcome resistance. nih.gov For example, 2-phenylacetophenone, a simple ketone, displayed broad-spectrum efflux pump inhibition activity. nih.gov This mechanism offers a compelling avenue for the development of ketone derivatives as adjunctive therapies for bacterial infections.

Table 1: Fungicidal Activity of Cyclopropyl-Containing Pyrimidine (B1678525) Derivatives against Botrytis cinerea
Compound IDR Group (on phenyl)Cyclopropyl MoietyInhibition Rate (%) at 100 mg/L
4e 4-ClYes87.9
4h 4-BrYes84.4
4k 3,4-diClYes85.2
Analogue 1 4-ClNo< 50
Analogue 2 4-BrNo< 50

Data synthesized from findings reported on N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides. sioc-journal.cn

Cyclopropyl ketones are highly versatile and valuable building blocks in synthetic organic chemistry, enabling the construction of complex, sp³-rich molecular architectures relevant to drug discovery. nih.govacs.org They serve as precursors for a variety of other valuable pharmacophores, including α-cyclopropyl amines and α-cyclopropyl fluorides, which are found in anti-HIV agents and serotonin (B10506) reuptake inhibitors. nih.gov

A significant application of aryl cyclopropyl ketones is in photocatalytic [3+2] cycloaddition reactions. nih.govnih.gov This method allows for the enantiocontrolled construction of densely substituted cyclopentane (B165970) rings, which are challenging to synthesize using other methods. nih.gov This transformation provides access to a diverse array of five-membered carbocyclic derivatives that are common in bioactive compounds. nih.gov The aryl ketone moiety is crucial for initiating the reaction via one-electron reduction, and it can later be chemically modified or removed, making it a strategic synthetic handle. nih.gov The ability to use these building blocks to create libraries of structurally diverse scaffolds is a key asset in medicinal chemistry for discovering new bioactive molecules. nih.gov

The aryl cyclopropyl ketone scaffold and its derivatives are actively investigated as inhibitors of various enzymes. The cyclopropyl group is a known pharmacophore in several approved enzyme inhibitors, most famously in tranylcypromine, a monoamine oxidase (MAO) inhibitor. researchgate.net

A major area of research is the inhibition of cyclophilins (Cyps), a family of enzymes involved in protein folding and implicated in numerous diseases, including viral infections, inflammation, and cancer. nih.govfrontiersin.org Cyclophilin A (CypA) is the cellular receptor for the immunosuppressive drug cyclosporine A (CsA). nih.govmdpi.com However, there is significant interest in developing non-immunosuppressive cyclophilin inhibitors for other therapeutic applications. nih.gov Cyclophilin D (CypD), a mitochondrial cyclophilin, is a key regulator of the mitochondrial permeability transition pore (mPTP), which is involved in cell death. aesnet.org Inhibition of CypD is a promising therapeutic strategy for neurodegenerative conditions like Alzheimer's disease and other pathologies associated with mitochondrial dysfunction. aesnet.orgnih.gov Researchers have developed novel, non-toxic CypD inhibitors that protect against mitochondrial dysfunction and rescue cognitive function in preclinical models of Alzheimer's disease. nih.gov

Table 2: Examples of Cyclophilin Inhibitors and their Therapeutic Targets
Inhibitor ClassExample CompoundPrimary Target(s)Therapeutic Indication(s)
CsA Derivative AlisporivirCypAHepatitis C Virus (HCV)
CsA Derivative NIM811CypA, CypDAntiviral, Ischemia/Reperfusion Injury
Novel Inhibitor CC-2055CypDMitochondrial Dysfunction
Novel Inhibitor EbselenCypDAlzheimer's Disease

Information compiled from studies on non-immunosuppressive cyclophilin inhibitors. nih.govaesnet.orgnih.gov

Understanding how a molecule interacts with its biological target is fundamental to drug design. Derivatives of this compound can be studied to elucidate these interactions. The cyclopropyl group can provide conformational rigidity, positioning the aromatic ring for optimal hydrophobic or π-stacking interactions within a protein's binding pocket. unl.ptmdpi.com The ketone's carbonyl group can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its receptor.

The thiomethyl group (—SCH₃) offers additional possibilities for interaction. While the methyl group itself can engage in hydrophobic interactions, the sulfur atom can participate in other non-covalent interactions. nih.gov In some contexts, sulfur-containing groups can form specific interactions with protein residues. For example, reagents have been developed to introduce thiomethyl groups specifically at sulfhydryl residues (cysteine) of proteins, indicating a potential for targeted covalent or non-covalent interactions. nih.gov Advanced techniques like NMR spectroscopy can be used to determine the binding pose of a ligand by measuring intermolecular nuclear Overhauser effects (NOEs) between the ligand and methyl groups on the protein surface. nih.gov

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. For derivatives of this compound, SAR would involve systematically modifying different parts of the molecule and assessing the impact on biological activity. researchgate.net

Computational and experimental studies on related aryl cyclopropyl ketones have revealed key structure-reactivity relationships. For instance, the electronic properties of the aryl ring significantly influence reactivity in certain chemical transformations. nih.govacs.org Both electron-rich and electron-deficient substituents on the aryl ring are often well-tolerated in cycloaddition reactions, allowing for fine-tuning of electronic and steric properties without losing synthetic accessibility. nih.gov

A typical SAR campaign for a bioactive derivative would explore:

Aryl Ring Substitution: Placing various electron-donating and electron-withdrawing groups at the ortho, meta, and para positions to probe electronic and steric effects on target binding.

Thiomethyl Group Modification: Oxidizing the sulfur (to sulfoxide (B87167) or sulfone) or replacing the methyl group with larger alkyl or aryl groups to modulate solubility, polarity, and binding interactions.

Cyclopropyl Ring Substitution: Adding substituents to the cyclopropyl ring to explore additional binding pockets and alter the molecule's conformational properties.

Ketone Modification: Reducing the ketone to an alcohol or converting it to other functional groups like oximes or hydrazones to change its hydrogen bonding capacity and geometry.

Such studies are critical for understanding the molecular features required for potency and selectivity, ultimately guiding the design of more effective therapeutic agents. patsnap.comresearchgate.net

Contributions to Materials Science Research

The unique structural characteristics of this compound and its derivatives have positioned them as compounds of interest in materials science. The presence of the reactive cyclopropyl group, the aromatic phenyl ring, and the sulfur-containing thiomethyl group offers multiple avenues for the development of novel polymers and functionalized organic materials.

Precursor Role in Polymer Synthesis

While direct polymerization of this compound is not extensively documented, its structural components suggest a significant potential as a monomer precursor for high-performance polymers. The thiomethylphenyl moiety is a key building block for poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. wikipedia.orgresearchgate.net The synthesis of PPS typically involves the reaction of sodium sulfide (B99878) with 1,4-dichlorobenzene. wikipedia.org Derivatives of 4-thiomethylphenyl compounds can be utilized in similar polycondensation reactions to introduce specific functionalities into the polymer backbone.

The presence of the cyclopropyl ketone group in "this compound" offers a reactive site for post-polymerization modification. This could allow for the creation of cross-linked PPS-type materials with enhanced mechanical properties or for the grafting of other polymer chains to create advanced copolymers. The general synthetic routes to poly(phenylene sulfide)s and related sulfur-containing polymers highlight the versatility of thiophenol derivatives as monomers. nih.gov

Below is a table illustrating the potential role of this compound as a monomer precursor in comparison to traditional PPS monomers.

MonomerPolymer TypePotential Polymer Properties
1,4-Dichlorobenzene + Na2SPoly(p-phenylene sulfide) (PPS)High thermal stability, chemical resistance, inherent flame retardancy. wikipedia.org
This compound derivativeModified PPSPotentially enhanced solubility, cross-linking capabilities, and sites for further functionalization.

Development of Functionalized Organic Materials

The development of functionalized organic materials often relies on the incorporation of specific structural motifs that impart desired electronic, optical, or thermal properties. The 4-thiomethylphenyl group is a component of interest for creating electroactive and high-refractive-index polymers. rsc.orgnih.gov Polythiophenes and their derivatives are a well-known class of conducting polymers with applications in organic electronics. mdpi.com The sulfur atom in the thiomethyl group can play a crucial role in the electronic properties of such materials.

Furthermore, the oxidation of the sulfide group to a sulfoxide can lead to colorless and high-refractive-index polymers. rsc.org This suggests that materials derived from this compound could be tailored for optical applications. The cyclopropyl ketone functionality provides a versatile handle for attaching other molecular units, leading to the creation of complex functional materials. Ketones, in general, are considered strategic building blocks in the synthesis of natural product-inspired and other functional organic compounds. researchgate.net

The following table summarizes the potential applications of functionalized organic materials derived from this compound.

Functional GroupPotential Application AreaRationale
4-thiomethylphenylElectroactive PolymersThe sulfur atom can contribute to the conductivity of the polymer chain. nih.gov
4-sulfinylphenyl (from oxidation)High-Refractive-Index MaterialsThe sulfoxide group can enhance the refractive index while maintaining transparency. rsc.org
Cyclopropyl ketoneCross-linking and DerivatizationThe reactive ketone and strained ring allow for a variety of chemical modifications.

Innovations in Agricultural Chemistry Research

The unique combination of the cyclopropyl ring and the thiomethylphenyl ketone structure in "this compound" and its derivatives has drawn attention in the field of agricultural chemistry. Both cyclopropyl and sulfur-containing moieties are present in a variety of commercial and investigational crop protection agents.

Synthesis of Crop Protection Agents

Cyclopropyl ketones serve as key intermediates in the synthesis of various agrochemicals. For instance, o-nitrophenyl cyclopropyl ketone is a crucial intermediate in the manufacturing of a crop-selective herbicidal agent, 1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)urea. researchgate.net This highlights the importance of the cyclopropyl ketone scaffold in building complex herbicidal molecules.

The thiomethylphenyl group also contributes to the bioactivity of certain agrochemicals. The presence of a sulfur atom can influence the compound's metabolic stability, uptake by the plant, and interaction with the target site. The synthesis of novel pyrimidine-5-carboxamides bearing a cyclopropyl moiety has demonstrated that the introduction of the cyclopropyl group is beneficial for improving fungicidal activity. sioc-journal.cn

Research into Herbicidal and Fungicidal Compounds

Research has shown that compounds containing cyclopropane (B1198618) rings can exhibit significant herbicidal activity. A study on cyclopropane-1,1-dicarboxylic acid analogues revealed that some of these compounds displayed moderate herbicidal activity against bentgrass. nih.gov The rigid structure of the cyclopropyl group can play a role in the binding of the molecule to its biological target.

In the realm of fungicides, various derivatives containing cyclopropyl and thioether linkages have shown promising results. For example, the synthesis and evaluation of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole revealed fungicidal activity. researchgate.net This indicates that the combination of a cyclopropyl group with a sulfur-containing side chain can lead to potent antifungal agents. The fungicidal activity of N-substituted phenyl-2-cyclopropyl-4-methylpyrimidine-5-carboxamides against Botrytis cinerea and Sclerotinia sclerotiorum further supports the potential of cyclopropyl-containing compounds in agriculture. sioc-journal.cn

The following table presents examples of cyclopropyl-containing compounds and their reported agricultural applications.

Compound ClassTarget ApplicationReported Activity
1-{[o-(cyclopropylcarbonyl)phenyl]sulfamoyl}-3-(4,6-dimethoxy-2-pyrimidinyl)ureaHerbicideCrop-selective control of broadleaf weeds and sedges. researchgate.net
N,N'-bis(2-ethylphenyl)cyclopropane-1,1-dicarboxamideHerbicideModerate activity against bentgrass. nih.gov
N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamideFungicideHigh inhibitory rate against Botrytis cinerea and Sclerotinia sclerotiorum. sioc-journal.cn
5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazoleFungicideShows fungicidal properties. researchgate.net

Strategic Utility in Complex Organic Synthesis

Cyclopropyl ketones, including this compound, are valuable building blocks in complex organic synthesis due to the unique reactivity of the strained three-membered ring. The ring-opening reactions of cyclopropyl ketones provide access to a variety of linear and cyclic structures that are otherwise difficult to synthesize.

The activation of the carbonyl group by a Lewis acid facilitates the nucleophilic attack and subsequent cleavage of the cyclopropane ring. acs.orgrsc.org This strategy has been employed in various synthetic transformations. For example, the Lewis acid-mediated reaction of cyclopropyl aryl ketones with α-ketoesters leads to the formation of 5,6-dihydropyran-2-ones through a cascade of reactions involving ring-opening, transesterification, and an aldol-type reaction. acs.org Similarly, reactions with arylaldehydes can yield 2-(2-hydroxyethyl)-1,3-diarylpropenones. researchgate.net

Visible light photocatalysis has also emerged as a powerful tool for the [3+2] cycloadditions of aryl cyclopropyl ketones with olefins, leading to the construction of highly substituted cyclopentane ring systems. nih.gov This method involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening and subsequent cyclization. The enantioselective version of this reaction has also been developed, providing access to chiral cyclopentanes. nih.gov

The strategic utility of cyclopropyl ketones is further demonstrated by their use in the synthesis of natural products and other complex molecules. marquette.edu The ability to undergo stereocontrolled ring-opening and cycloaddition reactions makes them versatile synthons for constructing intricate molecular architectures. chemrxiv.orgrsc.org

The table below summarizes key transformations of aryl cyclopropyl ketones in organic synthesis.

Reaction TypeReagentsProduct Type
Lewis Acid-Mediated Ring-Opening/Cascadeα-ketoesters, H2O, Lewis Acid5,6-Dihydropyran-2-ones acs.org
Lewis Acid-Mediated Ring-OpeningArylaldehydes, TMSOTf2-(2-hydroxyethyl)-1,3-diarylpropenones researchgate.net
Photocatalytic [3+2] CycloadditionOlefins, Ru(bpy)3(2+), La(OTf)3Highly substituted cyclopentanes nih.gov
Enantioselective Photocatalytic [3+2] CycloadditionOlefins, Chiral Lewis Acid, PhotocatalystChiral cyclopentanes nih.gov

Intermediate in the Synthesis of Diverse Organic Compounds

The inherent ring strain and the electronic properties of this compound make it an excellent intermediate for constructing a wide array of organic molecules. nih.govnbinno.com Its utility is primarily demonstrated in ring-opening reactions and cycloadditions, which allow for the creation of intricate acyclic and heterocyclic systems.

Detailed Research Findings:

Ring-Opening Reactions: As a donor-acceptor cyclopropane, the molecule readily undergoes ring-opening reactions when treated with various nucleophiles. nih.gov This reactivity serves as a powerful tool for introducing a 1,3-difunctional motif into target molecules. For instance, reaction with nucleophiles like thiols, alcohols, or amines can lead to the formation of complex acyclic structures that are otherwise challenging to synthesize. nih.gov The regioselectivity of the ring-opening is controlled by the electronic nature of the substituents, providing a predictable pathway to desired products.

Cycloaddition Reactions: this compound and its derivatives can act as three-carbon (C3) synthons in cycloaddition reactions. nih.gov For example, in photocatalytic [3+2] cycloadditions with alkenes, the cyclopropyl ketone can be converted into a ring-opened radical anion intermediate. This intermediate then reacts to form densely substituted cyclopentane structures. nih.govacs.org Such methods are valuable for assembling complex carbocyclic frameworks that are prevalent in bioactive compounds. nih.gov

Precursor to Heterocycles: The reactivity of the cyclopropyl ketone moiety can be harnessed for the synthesis of various heterocyclic compounds. Through carefully designed reaction sequences, such as rearrangements or annulations, the cyclopropane ring can be expanded or incorporated into larger ring systems containing heteroatoms. For example, reactions can be designed to yield tetrahydrofurans, dihydrofurans, or dihydropyrans. nih.gov

Building Block for Bioactive Molecules: The structural motifs accessible from this compound are found in numerous biologically active natural products and pharmaceuticals. nih.govmdpi.com Its role as a versatile intermediate allows chemists to construct complex molecular scaffolds that are key to the synthesis of novel therapeutic agents and agrochemicals. nbinno.com The development of efficient, scalable synthetic methods, such as continuous-flow processes for related arylthio-cyclopropyl compounds, highlights the industrial relevance of this class of intermediates. nih.govmdpi.com

Applications in Asymmetric Synthesis

The development of stereoselective methods is a cornerstone of modern chemical synthesis, particularly for producing chiral drugs and materials. This compound and its analogs are excellent substrates for asymmetric transformations, enabling the synthesis of enantiomerically enriched products. scispace.com

Detailed Research Findings:

Catalytic Asymmetric Ring-Opening: A significant application lies in the catalytic asymmetric ring-opening of the cyclopropyl ring. Chiral Lewis acid catalysts are particularly effective in this regard. Research has shown that chiral N,N'-dioxide-scandium(III) complexes can catalyze the highly efficient and enantioselective ring-opening of cyclopropyl ketones with a wide range of nucleophiles, including thiols, alcohols, carboxylic acids, and β-naphthols. nih.govrsc.org This methodology provides access to valuable chiral sulfides, ethers, and esters with excellent yields (up to 99%) and high enantioselectivity (up to 97% ee). nih.govrsc.org This represents a powerful strategy for creating stereogenic centers in a controlled manner.

Enantioselective Cycloadditions: Asymmetric [3+2] photocycloaddition reactions of aryl cyclopropyl ketones have been developed to construct complex cyclopentanes with high stereocontrol. nih.govacs.org These reactions often employ a dual-catalyst system, combining a chiral Lewis acid with a photoredox catalyst. The chiral Lewis acid activates the cyclopropyl ketone and controls the stereochemical outcome of the subsequent C-C bond formation, leading to enantioenriched five-membered carbocycles. nih.gov

Chiral Cyclopropane Synthesis: Beyond reactions that consume the cyclopropane ring, asymmetric catalysis can be used to synthesize the chiral cyclopropane itself. Methodologies such as the phase-transfer catalyzed cyclopropanation of chalcones or reactions involving chiral rhodium complexes and sulfoxonium ylides allow for the creation of optically pure cyclopropanes. organic-chemistry.orgnih.gov These chiral cyclopropanes are themselves valuable building blocks for further synthetic elaboration. nih.gov The development of such methods broadens the toolbox for accessing these important chiral synthons. acs.orgdicp.ac.cn

Q & A

Q. Answer :

  • 1H/13C NMR : Confirms cyclopropane ring presence (e.g., δ 0.8–1.2 ppm for cyclopropyl protons) and substituent positions .
  • IR Spectroscopy : Identifies carbonyl stretching frequencies (~1700 cm⁻¹) and thiomethyl C-S bonds (~650 cm⁻¹).
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., rigid tricyclic systems in ) .
  • Mass Spectrometry : Validates molecular weight (e.g., M⁺ at m/z 208 for C₁₁H₁₂OS) and fragmentation patterns .

How can computational modeling complement experimental data in predicting cyclopropyl ketone reactivity and reaction pathways?

Answer : Density functional theory (DFT) models transition states and electron delocalization effects. For example, docking studies () predict solvent-induced shifts in product distribution by simulating cyclopropyl ketone-alcohol interactions. Computational analysis of rigid systems (e.g., ) evaluates ground-state delocalization, guiding experimental design for targeted ring-opening or cycloaddition . Coupled with kinetic data (e.g., half-life of anion radicals), models validate mechanistic hypotheses .

What methodologies address discrepancies in product distributions between photolytic and transition metal-catalyzed reactions of cyclopropyl ketones?

Answer : Divergent pathways arise from mechanistic differences:

  • Photolysis : Generates radical intermediates (e.g., via electron transfer), favoring ring-opening products .
  • Metal Catalysis : Proceeds via oxidative addition (e.g., Ni(0) forming nickelacycles), enabling cycloaddition .
    To reconcile discrepancies, intermediate trapping (e.g., isolating η³-oxa-allylnickel complexes in ) and time-resolved spectroscopy clarify transient species. Adjusting light intensity (for photolysis) or catalyst loading (for metal systems) refines product selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.